molecular formula C10H17N2NaO8P B12359309 CID 156592060

CID 156592060

Cat. No.: B12359309
M. Wt: 347.21 g/mol
InChI Key: OUNZAUODDWJICN-TVEPBQBDSA-N
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Description

CID 156592060, identified as oscillatoxin E, is a marine-derived cyclic peptide toxin belonging to the oscillatoxin family . These compounds are primarily isolated from cyanobacteria of the genus Moorea (formerly Lyngbya) and are known for their complex macrocyclic structures and bioactive properties. Oscillatoxins exhibit cytotoxicity, making them subjects of interest in pharmacological and ecological studies. Structural analysis via mass spectrometry (e.g., GC-MS) and chromatographic techniques (e.g., vacuum distillation fractionation) has been critical in characterizing oscillatoxins .

Properties

Molecular Formula

C10H17N2NaO8P

Molecular Weight

347.21 g/mol

InChI

InChI=1S/C10H17N2O8P.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;/h5-8,13H,2-4H2,1H3,(H,11,14,15)(H2,16,17,18);/t5?,6-,7+,8+;/m0./s1

InChI Key

OUNZAUODDWJICN-TVEPBQBDSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O.[Na]

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 156592060 involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is necessary. The synthetic routes may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: CID 156592060 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 156592060 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems and pathways. In medicine, it may be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the production of materials with specific properties .

Mechanism of Action

The mechanism of action of CID 156592060 involves its interaction with specific molecular targets and pathways. These interactions may lead to changes in the chemical or biological properties of the compound, resulting in its observed effects. The exact mechanism may vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin E shares a core macrocyclic framework with other oscillatoxin derivatives. Below is a comparative analysis based on structural, functional, and analytical

Structural Similarities and Differences

The oscillatoxin family includes:

  • Oscillatoxin D (CID: 101283546)
  • 30-Methyl-Oscillatoxin D (CID: 185389)
  • Oscillatoxin F (CID: 156582092)
Compound PubChem CID Key Structural Variation Molecular Formula* Molecular Weight*
Oscillatoxin D 101283546 Base macrocyclic structure Not reported Not reported
30-Methyl-Oscillatoxin D 185389 Methylation at position 30 Not reported Not reported
Oscillatoxin E 156592060 Unique side-chain modifications Not reported Not reported
Oscillatoxin F 156582092 Variant in hydroxylation or epoxide groups Not reported Not reported
Key Observations:

Functional Group Variations: Methylation (e.g., 30-Methyl-Oscillatoxin D) and hydroxylation patterns distinguish these compounds. Such modifications influence solubility and bioactivity.

Macrocyclic Core : All oscillatoxins share a conserved macrocyclic scaffold, which is critical for their interaction with biological targets like ion channels or enzymes .

Analytical and Pharmacological Comparisons

Chromatographic Behavior:
  • GC-MS Profiling: Oscillatoxin E (CID 156592060) was detected in vacuum-distilled fractions of cyanobacterial extracts, with retention times and mass spectra distinct from other oscillatoxins (e.g., Oscillatoxin D and F) .
  • LC-ESI-MS : Collision-induced dissociation (CID) in mass spectrometry has been used to differentiate isomers within toxin families, such as distinguishing oscillatoxin E from F based on fragmentation patterns .
Bioactivity:
  • Cytotoxicity: Oscillatoxin D and F exhibit potent activity against cancer cell lines (e.g., IC₅₀ values in the nanomolar range), likely due to their disruption of cellular membranes or protease inhibition .
  • Ecosystem Impact : Oscillatoxins contribute to harmful algal blooms, affecting marine organisms through bioaccumulation .

Q & A

Q. Table 1: Key Frameworks for Research Design

FrameworkApplication to this compound ResearchSource
PICO Defining mechanistic studies (e.g., target vs. off-target effects)
FINER Evaluating feasibility of synthesizing derivatives
FAIR Ensuring data transparency in publications

Q. Table 2: Common Data Contradiction Resolution Workflow

StepActionExample for this compound
1Identify conflicting resultsVariability in IC50 values across assays
2Isolate experimental variablesCompare purity levels (HPLC vs. LC-MS)
3Replicate under standardized conditionsRepeat assays with ≥95% pure compound
4Apply statistical rigorUse ANOVA to assess significance

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